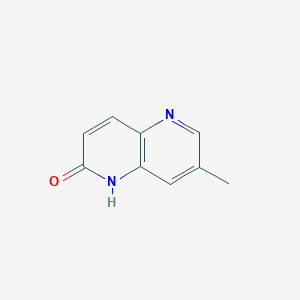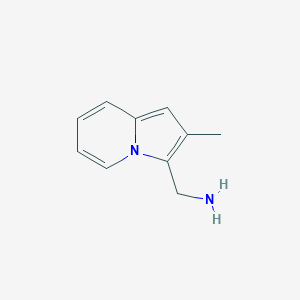
(2-Methylindolizin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylindolizin-3-yl)methanamine is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 2-position and a methanamine group at the 3-position of the indolizine ring makes it unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolizin-3-yl)methanamine typically involves the construction of the indolizine ring followed by functionalization at specific positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and amination. The choice of reagents and conditions is optimized to achieve high yields and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
(2-Methylindolizin-3-yl)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2-Methylindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally related compound with a single nitrogen-containing ring.
Indolizine: The parent compound without the methyl and methanamine groups.
Pyrrole: A simpler heterocyclic compound with a single nitrogen-containing ring.
Uniqueness
(2-Methylindolizin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
(2-methylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3 |
InChI-Schlüssel |
GWVLCKBWARLAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
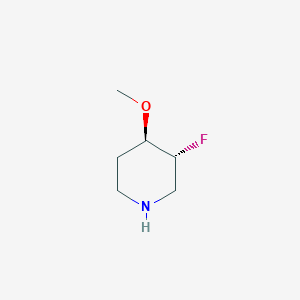

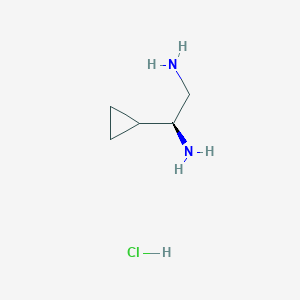

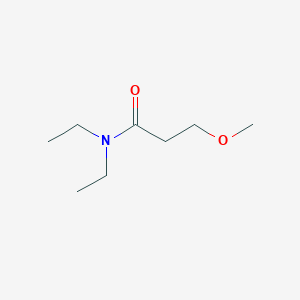

![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


